molecular formula C13H18N2O5S B1328652 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol CAS No. 942474-78-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol

Cat. No. B1328652
M. Wt: 314.36 g/mol
InChI Key: YEGBPXJEKSXHQB-UHFFFAOYSA-N
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Description

The compound "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities, including anti-acetylcholinesterase and receptor antagonist properties .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the condensation of substituted piperidines with various sulfonyl chlorides in the presence of a base. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonyl chloride using triethylamine as the base in methylene dichloride solvent . This method could be adapted to synthesize the compound by using the appropriate ethylsulfonyl nitrophenyl derivative.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showed that the piperidine ring adopts a chair conformation, which is common for saturated six-membered rings. The geometry around the sulfur atom is typically a distorted tetrahedron . Similar structural features are expected for "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of reactive functional groups. The sulfonyl group can be a site for nucleophilic attack, while the nitro group can participate in reduction reactions. The piperidine nitrogen can be alkylated or acylated to modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the piperidine ring and the sulfonyl group. For example, the introduction of a cyano or carboxamidophenylsulfonyl group can improve the bioavailability of these compounds . The presence of a nitro group can affect the electron distribution and reactivity of the molecule . The specific properties of "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol" would need to be determined experimentally, but insights can be gained from related compounds.

Scientific Research Applications

  • Anticancer Potential :

    • Piperidine derivatives, including compounds similar to "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol", have been synthesized and evaluated as promising anticancer agents. Studies have shown that certain derivatives exhibit strong anticancer properties, highlighting the potential of these compounds in cancer treatment (Rehman et al., 2018).
  • Antibacterial Activity :

    • Piperidine-based compounds have been shown to possess antibacterial properties. The structural modifications in these derivatives can lead to varying degrees of antibacterial efficacy, making them valuable in the development of new antibacterial agents (Khalid et al., 2016).
  • Enzyme Inhibition for Therapeutic Applications :

    • Certain derivatives of piperidine have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
  • Molecular Docking and Biological Screening :

    • Molecular docking studies have been conducted to understand the interaction of piperidine derivatives with biological targets. These studies assist in predicting the potential biological activities of these compounds and guiding the development of new drugs (Iqbal et al., 2020).
  • Structural Analysis and Crystallography :

    • Research has also focused on the structural analysis and crystallography of piperidine derivatives. Understanding the crystal structures of these compounds can provide insights into their chemical properties and potential applications (Jin et al., 2015).
  • Chiral Resolution and Simulation Studies :

    • Chiral resolution and simulation studies of piperidine derivatives have been conducted, which are crucial in the field of stereochemistry. Such studies are essential for understanding the pharmacological properties of these compounds (Ali et al., 2016).

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGBPXJEKSXHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233179
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol

CAS RN

942474-78-4
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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